L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-
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Overview
Description
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- is a complex organic compound with a unique structure that includes multiple functional groups. It is a derivative of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by its intricate molecular structure, which includes aromatic rings, carboxylic acid groups, and secondary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- involves multiple steps, starting with the protection of the amino groups using phenylmethoxycarbonyl (Cbz) groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino groups are then coupled with L-Proline using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting groups using hydrogenation or acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic rings .
Scientific Research Applications
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- involves its ability to act as a bifunctional catalyst. It can participate in both iminium and enamine catalysis, facilitating various organic reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, stabilizing transition states and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent compound, which is a simple amino acid with a secondary amine group.
N-Boc-L-Proline: A derivative with a tert-butoxycarbonyl protecting group.
L-Proline Methyl Ester: A methyl ester derivative used in peptide synthesis.
Uniqueness
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- is unique due to its complex structure and multifunctional nature. It offers enhanced reactivity and selectivity in catalytic processes compared to simpler derivatives .
Properties
CAS No. |
184635-12-9 |
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Molecular Formula |
C27H35N3O6 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H35N3O6/c31-25(32)24-15-9-17-30(24)18-23(29-27(34)36-20-22-12-5-2-6-13-22)14-7-8-16-28-26(33)35-19-21-10-3-1-4-11-21/h1-6,10-13,23-24H,7-9,14-20H2,(H,28,33)(H,29,34)(H,31,32)/t23-,24-/m0/s1 |
InChI Key |
QBLYBYGBBNDPKG-ZEQRLZLVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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